(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one is a thiazolidinone derivative characterized by a thiazolidine ring and an imine functional group. This compound is part of a larger class of thiazolidinones, which have garnered interest due to their diverse biological activities, including potential applications in pharmaceuticals. The compound's structure features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and biological properties.
(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one belongs to the class of thiazolidin-2-ones, which are five-membered heterocycles containing sulfur and nitrogen atoms. This classification is significant due to the biological relevance of thiazolidinones in drug development.
The synthesis of (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one can be achieved through several methods:
The synthesis typically involves monitoring reaction conditions such as temperature, time, and catalyst type to optimize yield. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for product verification.
The molecular structure of (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one includes:
(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one can undergo various chemical reactions:
Reactions are typically monitored via spectroscopic methods to confirm product formation and purity.
The mechanism of action for compounds like (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one often involves:
Studies have indicated that thiazolidinone derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis .
Key chemical properties include:
(4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one has several potential applications:
(4E)-4-[(3-Hydroxyphenyl)imino]-1,3-thiazolidin-2-one belongs to the 2-iminothiazolidin-4-one subclass of thiazolidinone heterocycles, characterized by an exocyclic imine group (=N−) at C4 and a carbonyl at C2. Its systematic IUPAC name denotes the (4E)-configuration, confirming the trans geometry of the C4=N imine bond. The molecular formula is C₉H₈N₂O₂S (208.24 g/mol), featuring:
Table 1: Structural Analogues of (4E)-4-[(3-Hydroxyphenyl)imino]-1,3-thiazolidin-2-one
Compound Name | Substituent at C4/N3 | Key Structural Difference |
---|---|---|
(4E)-4-[(4-Hydroxyphenyl)imino]-1,3-thiazolidin-2-one | 4-Hydroxyphenylimino | Para- vs. meta-hydroxy orientation |
3-(4-Hydroxyphenyl)-4-thioxo-1,3-thiazolidin-2-one | 4-Hydroxyphenyl at N3; thiocarbonyl at C4 | Thiocarbonyl (C=S) vs. carbonyl (C=O) |
4-Imino-1,3-thiazolidin-2-one | Unsubstituted imino group | Lack of aryl/hydroxy functionality |
The meta-hydroxy configuration in the title compound influences its electronic properties and hydrogen-bonding capacity compared to para-isomers (e.g., EVT-1195507, CAS 19387-61-2) [2] [9]. Spectroscopic characterization (IR, NMR) confirms the Z-configuration at C4=N and intramolecular H-bonding between the phenolic OH and imine nitrogen, as validated in analogues via X-ray diffraction [6].
Thiazolidinones emerged in medicinal chemistry in the 1960s, with early research focused on 2,4-thiazolidinediones as antidiabetic agents (e.g., rosiglitazone). The discovery of 2-imino-4-thiazolidinones as antimicrobial and antitubular agents in the 1970s–1990s marked a significant diversification. Key milestones include:
(4E)-4-[(3-Hydroxyphenyl)imino]-1,3-thiazolidin-2-one was synthesized to exploit the dual functionality of the imine (chelation) and phenolic group (H-bond donation). Standard routes involve:
Table 2: Synthetic Pathways for 2-Iminothiazolidin-4-ones
Method | Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Thiourea–α-Haloester | K₂CO₃, ethanol, reflux, 4–6 h | 60–75% | Single-step; versatile substituents |
Isothiocyanate–Amine | Et₃N, DCM, 0–25°C, 12 h | 45–68% | Mild conditions; high purity |
Knoevenagel Condensation | Aldehyde + 2-iminothiazolidin-4-one, AcONa | 50–80% | Introduces exocyclic C5=C bond |
The imine group in (4E)-4-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-2-one enables metal chelation and reversible covalent binding to biological targets, enhancing its pharmacophore potential. Key bioactivities of analogues include:
Table 3: Bioactivity of Selected 2-Iminothiazolidin-4-one Analogues
Compound | Biological Activity | Potency (IC₅₀ or MIC) | Mechanistic Insights |
---|---|---|---|
5-(Quinolin-3-ylmethylene)-2-imino- | Antifungal (C. albicans) | MIC = 8 μg/mL | Ergosterol biosynthesis inhibition |
4-[(4-Hydroxyphenyl)imino]- (EVT-1195507) | Anticancer (MCF7) | IC₅₀ = 0.30 μM | DNA damage; G2/M arrest |
4-[(3,5-Dichlorophenyl)imino]- | Antibiofilm (P. aeruginosa) | 62% reduction at 162 μM | LasI/R quorum sensing inhibition |
Hybridization strategies have further expanded applications, e.g., conjugating the thiazolidinone core to cinnamaldehyde or sulfanilamide to target multidrug-resistant cancers or carbonic anhydrase IX [8]. The title compound’s meta-hydroxy group positions it as a candidate for antipathogenic agent development, particularly against biofilm-associated infections [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: